Superior Potency for CXCR2: AZ10397767 vs. AZD8309 (Thiazolo[4,5-d]pyrimidin-2(3H)-one Analog)
AZ10397767 demonstrates a 4-fold higher affinity for the human CXCR2 receptor compared to the structurally related thiazolo[4,5-d]pyrimidin-2(3H)-one analog AZD8309. This difference in potency is directly quantifiable in radioligand binding assays .
| Evidence Dimension | CXCR2 Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | AZD8309: 4 nM |
| Quantified Difference | 4-fold increase in potency for AZ10397767 |
| Conditions | Radioligand binding assay against human CXCR2. |
Why This Matters
For researchers requiring maximal target engagement at minimal concentrations, AZ10397767 offers a significant potency advantage over its closest chemical analog, potentially reducing off-target effects and compound usage in sensitive assays.
